molecular formula C19H22N2O3S B2417447 3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954685-91-7

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2417447
CAS RN: 954685-91-7
M. Wt: 358.46
InChI Key: KTWHEUCUNTUHPX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxamide group . It also contains a tetrahydroquinoline group, which is a heterocyclic compound consisting of a fused benzene and pyridine ring .

Scientific Research Applications

Antitumor Agents

Research has demonstrated that tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety exhibit significant antitumor activity. Some compounds synthesized in this class were found to be more potent and efficacious than Doxorubicin, a reference drug, indicating the potential of these derivatives as new classes of antitumor agents (Alqasoumi et al., 2010).

Catalysis in Organic Synthesis

Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were synthesized and exhibited good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This highlights their application in facilitating organic reactions, making them valuable tools in synthetic organic chemistry (Dayan et al., 2013).

Human Beta3 Adrenergic Receptor Agonists

Studies on tetrahydroisoquinoline derivatives containing a 4-(hexylureido)benzenesulfonamide moiety have identified potent and selective agonists of the human beta3 adrenergic receptor. This has implications for the development of therapeutic agents targeting metabolic disorders and obesity (Parmee et al., 2000).

Carbonic Anhydrase Inhibitors

Research into benzenesulfonamide derivatives has led to the discovery of potent inhibitors of human carbonic anhydrases, with implications for the treatment of conditions like glaucoma, epilepsy, and cancer. These inhibitors were designed to improve selectivity toward druggable isoforms by introducing hydrophobic/hydrophilic functionalities (Bruno et al., 2017).

Future Directions

The future directions for this compound could involve further studies on its synthesis, reactivity, and potential applications. It could also be interesting to explore its biological activity and potential uses in various fields .

properties

IUPAC Name

3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-11-21-18-9-8-16(13-15(18)7-10-19(21)22)20-25(23,24)17-6-4-5-14(2)12-17/h4-6,8-9,12-13,20H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWHEUCUNTUHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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